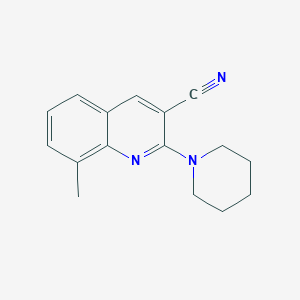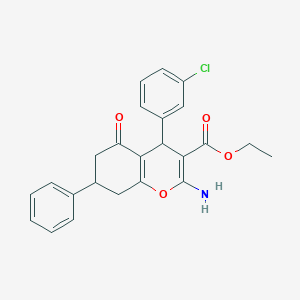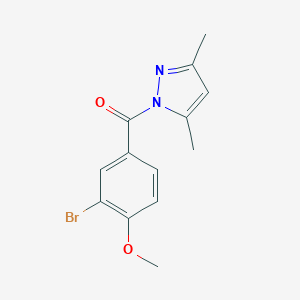
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the activity of COX-2. This compound also has anti-cancer properties and has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile. One area of interest is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another area of interest is the development of more selective inhibitors of specific enzymes and receptors in the body, which could lead to the development of more targeted therapies for various diseases.
Méthodes De Synthèse
The synthesis of 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile involves the reaction of 8-methylquinoline-3-carboxylic acid with piperidine and sodium cyanide. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
8-methyl-2-piperidin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-12-6-5-7-13-10-14(11-17)16(18-15(12)13)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9H2,1H3 |
Clé InChI |
FGTJEANFFRQGOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N=C(C(=C2)C#N)N3CCCCC3 |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
![N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
![Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B258302.png)
![Naphtho[1,2-b]furan-3-ylacetic acid](/img/structure/B258312.png)
![N-(4-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B258322.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B258328.png)
![N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258332.png)